molecular formula C8H8N2OS B3358796 1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo- CAS No. 820964-11-2

1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo-

Cat. No.: B3358796
CAS No.: 820964-11-2
M. Wt: 180.23 g/mol
InChI Key: SUZAGCKVYDJMHN-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo- is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its fused bicyclic structure, which includes a pyrrole ring and an imidazole ring. The presence of sulfur in the thioxo group adds to its unique chemical properties. Compounds like these are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo- can be achieved through various methods. One common approach involves the cyclocondensation of pyrrole, isocyanate, and thiophosgene . Another method includes the reaction of pyrrole-2-carboxylic acid with amine and carbonyl diimidazole . These reactions typically require reflux conditions and the use of solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound often involves the use of transition metal catalysts such as palladium or rhodium to facilitate the cyclization reactions . The use of these catalysts helps in achieving higher yields and selectivity in the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to various biological effects . The pathways involved often include the inhibition of signal transduction processes that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo- is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics .

Properties

IUPAC Name

2-ethyl-3-sulfanylidenepyrrolo[1,2-c]imidazol-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-2-9-7(11)6-4-3-5-10(6)8(9)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZAGCKVYDJMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CN2C1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460119
Record name 1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820964-11-2
Record name 1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo-
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1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo-
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1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo-
Reactant of Route 4
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1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo-
Reactant of Route 5
1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo-
Reactant of Route 6
1H-Pyrrolo[1,2-c]imidazol-1-one, 2-ethyl-2,3-dihydro-3-thioxo-

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